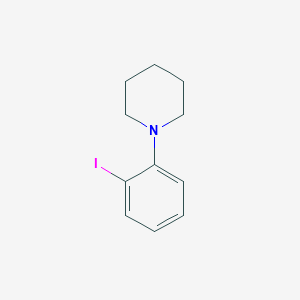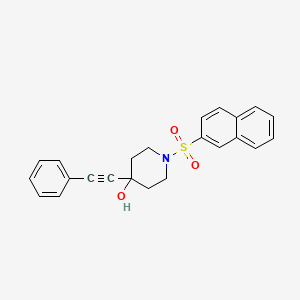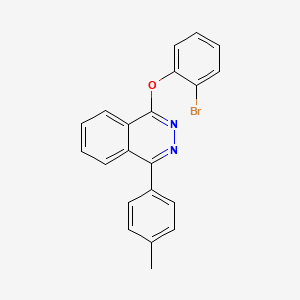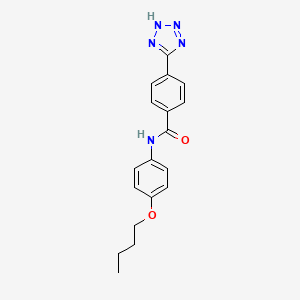
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid: is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Boronic Acid Formation: The boronic acid moiety is introduced through reactions involving boron-containing reagents, such as boronic esters or boron trifluoride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Cross-Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or carriers.
Industry:
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The Boc-protected azetidine ring provides stability and specificity in these interactions.
Vergleich Mit ähnlichen Verbindungen
(1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a boronic acid group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Features a tetrahydropyridine ring instead of an azetidine ring.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: Contains a dioxaborolane group instead of a boronic acid group.
Uniqueness: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is unique due to its combination of a Boc-protected azetidine ring and a boronic acid group. This combination provides specific reactivity and stability, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H16BNO4 |
|---|---|
Molekulargewicht |
201.03 g/mol |
IUPAC-Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boronic acid |
InChI |
InChI=1S/C8H16BNO4/c1-8(2,3)14-7(11)10-4-6(5-10)9(12)13/h6,12-13H,4-5H2,1-3H3 |
InChI-Schlüssel |
HJHDNJORHKZPTI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CN(C1)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)

![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)

![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)

![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
